5-Iodo-4-(oxetan-3-yloxy)pyrimidine
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Overview
Description
5-Iodo-4-(oxetan-3-yloxy)pyrimidine is a heterocyclic organic compound that features both an oxetane ring and a pyrimidine ring. The presence of the iodine atom at the 5-position of the pyrimidine ring and the oxetane moiety at the 4-position makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for iodination is the use of solid iodine and silver nitrate (AgNO3) as an electrophilic iodinating reagent under solvent-free conditions . This method is environmentally friendly and provides high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Iodo-4-(oxetan-3-yloxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-4-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(oxetan-3-yloxy)pyrimidine
- 5-Chloro-4-(oxetan-3-yloxy)pyrimidine
- 5-Fluoro-4-(oxetan-3-yloxy)pyrimidine
Uniqueness
5-Iodo-4-(oxetan-3-yloxy)pyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogues. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-iodo-4-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c8-6-1-9-4-10-7(6)12-5-2-11-3-5/h1,4-5H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYZPWTSOUYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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